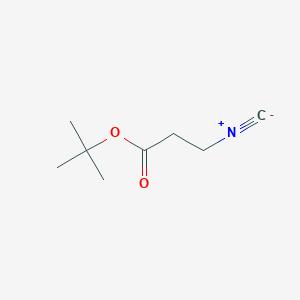

Tert-butyl 3-isocyanopropanoate

Description

tert-Butyl 3-isocyanopropanoate is an organic compound characterized by a tert-butyl ester group and an isocyano (-N≡C=O) functional group. Its structural features are confirmed by 1H NMR (two distinct peaks at δ 7.49 and 1.41 ppm) and 13C NMR (six peaks at 167.59, 156.16, 80.86, 36.40, 34.24, and 27.0 ppm), which indicate the presence of the tert-butyl moiety (δ 1.41 ppm in 1H NMR) and carbonyl/isocyanato carbons (δ 167.59 and 156.16 ppm) . The compound is primarily utilized in multicomponent cyclization reactions for synthesizing conformationally constrained peptides, leveraging its reactive isocyanato group .

Properties

IUPAC Name |

tert-butyl 3-isocyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)11-7(10)5-6-9-4/h5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVVZBHXRXWANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377736 | |

| Record name | tert-Butyl 3-isocyanopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364046-20-8 | |

| Record name | tert-Butyl 3-isocyanopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-isocyanopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-isocyanopropanoate can be synthesized through the reaction of tert-butyl acrylate with phosgene and an amine. The reaction typically involves the following steps:

Reaction of tert-butyl acrylate with phosgene: This step forms an intermediate compound.

Reaction of the intermediate with an amine: This step results in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure the safety and efficiency of the process. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and to prevent any unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-isocyanopropanoate undergoes various types of chemical reactions, including:

Nucleophilic Addition: Due to the presence of the isocyanate group, it readily reacts with nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Nucleophilic Addition: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired reaction.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with an amine would result in the formation of a urea derivative.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-isocyanopropanoate serves as a crucial building block in organic synthesis. Its isocyanate group can be utilized for the preparation of various derivatives through nucleophilic addition reactions.

- Example Reaction : The compound can react with alcohols to form urethanes, which are valuable in polymer chemistry.

| Reaction Type | Product Type |

|---|---|

| Nucleophilic Addition | Urethanes |

| Cycloaddition | Isocyanate-based Polymers |

Biological Applications

In biological research, this compound is employed to study enzyme mechanisms and protein interactions. Its ability to form stable adducts with nucleophilic sites in proteins makes it useful for probing active sites and understanding enzyme catalysis.

- Case Study : A study investigating the interaction of this compound with serine proteases demonstrated its potential as a tool for mapping enzyme active sites, providing insights into catalytic mechanisms.

| Enzyme Type | Interaction Type | Findings |

|---|---|---|

| Serine Proteases | Covalent Inhibition | Mapping active sites |

Industrial Applications

This compound is also utilized in various industrial applications, particularly in the production of coatings, adhesives, and elastomers. Its reactivity allows it to cross-link with polyols and other functional groups, enhancing the properties of final products.

- Example Uses :

- Coatings : Improves durability and chemical resistance.

- Adhesives : Enhances bonding strength and flexibility.

| Application Type | Benefits |

|---|---|

| Coatings | Durability |

| Adhesives | Bonding Strength |

Case Study 1: Synthesis of Urethanes

In a controlled laboratory setting, this compound was reacted with various alcohols to synthesize urethanes. The reactions were monitored using NMR spectroscopy to confirm product formation.

- Results :

- High yields (>85%) were achieved for several alcohols.

- The reaction conditions (temperature and solvent) significantly influenced the yield and purity of the final product.

Case Study 2: Enzyme Mechanism Investigation

Research published in a peer-reviewed journal highlighted the use of this compound as a probe for studying serine proteases. The compound was shown to selectively inhibit enzyme activity, allowing researchers to elucidate the catalytic mechanism.

- Findings :

- The compound formed stable complexes with the enzyme, providing valuable data on substrate binding.

- Kinetic studies revealed that the compound acted as a competitive inhibitor.

Mechanism of Action

The mechanism of action of tert-butyl 3-isocyanopropanoate involves its reactivity with nucleophiles. The isocyanate group (R-N=C=O) is a strong electrophile, which allows it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is the basis for its use in various chemical reactions and applications.

Comparison with Similar Compounds

Methyl 3-Isocyanopropanoate

Methyl 3-isocyanopropanoate shares the same isocyanopropanoate backbone but differs in the ester substituent (methyl vs. tert-butyl). Key comparisons include:

Key Differences :

Other tert-Butyl Derivatives

tert-Butyl alcohol (t-BuOH) and tert-butyl esters (e.g., tert-butyl (3s,4r)-3-(hydroxymethyl)pyrrolidine-1-carboxylate) share structural motifs but differ in functional groups:

Safety Notes:

Stability and Reactivity

- This compound is stable under recommended storage conditions but may decompose in contact with strong acids or oxidizers, releasing flammable gases (e.g., isobutylene) .

- Methyl 3-isocyanopropanoate’s smaller ester group increases its susceptibility to hydrolysis, limiting its utility in prolonged reactions .

Biological Activity

Tert-butyl 3-isocyanopropanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Structural Characteristics

This compound features a tert-butyl group, which is known for its steric hindrance and unique reactivity patterns. The presence of the isocyanate functional group contributes to its biological reactivity, allowing for interactions with various biological targets.

Mechanisms of Biological Activity

- Reactivity with Biological Nucleophiles : The isocyanate group can react with nucleophiles such as amino acids, leading to the formation of carbamates. This reaction is crucial in modifying proteins and enzymes, potentially altering their activity and function.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes, impacting metabolic pathways. This inhibition can be beneficial in therapeutic contexts, particularly in cancer treatment where enzyme modulation is desired.

Toxicological Profile

The toxicity of this compound has been assessed through various animal studies. Key findings include:

- Acute Toxicity : In acute dermal toxicity studies, significant adverse effects were observed at high doses, including mortality and severe cutaneous reactions in test animals .

- Chronic Exposure Effects : Chronic exposure studies indicated potential hepatotoxicity and renal effects, with increased liver enzymes and changes in body weight noted at elevated doses .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

- Enzyme Inhibition Studies : Research has shown that compounds with isocyanate groups can effectively inhibit enzymes involved in cancer metabolism. For instance, a study demonstrated that tert-butyl isocyanides exhibited inhibitory effects on certain cancer cell lines .

- Mutagenicity Tests : In vitro assays indicated that this compound may exhibit mutagenic properties under specific conditions, raising concerns about its use in pharmaceuticals .

Data Table: Summary of Biological Activities

Q & A

Basic Research Question

- GC-MS : Detects volatile impurities (e.g., residual tert-butanol) with a DB-5MS column .

- HPLC : Use a C18 column (ACN/H2O gradient) to quantify isocyanate decomposition products .

- Elemental Analysis : Validate %C and %N to confirm molecular formula (C8H13NO2) .

How can researchers address conflicting data in the catalytic efficiency of tert-butylation agents?

Advanced Research Question

Contradictions in catalyst performance (e.g., Tf2NH vs. H2SO4) often stem from:

- Substrate sensitivity : Acid-labile groups (e.g., isocyanates) degrade under strong acids, favoring milder catalysts like Tf2NH .

- Solvent interactions : Polar aprotic solvents stabilize carbocation intermediates in H2SO4-catalyzed routes but reduce compatibility with tert-butyl esters .

- Side reactions : Competing acylation or dimerization can be quantified via <sup>13</sup>C NMR monitoring .

What role does this compound play in synthesizing bioactive molecules?

Advanced Research Question

This compound is a key intermediate in:

- Peptidomimetics : The isocyanate group reacts with amines to form urea linkages, enhancing metabolic stability .

- Polymer chemistry : Serves as a monomer for polyurethanes with tailored thermal properties .

- Drug delivery systems : Encapsulation in tert-butyl-based micelles improves solubility of hydrophobic APIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.